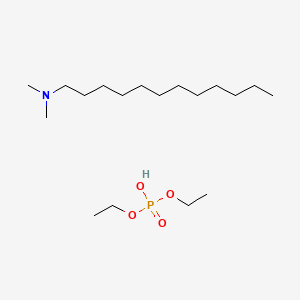![molecular formula C22H16BeN2O2 B13772164 Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
Bis[2-(2-hydroxyphenyl)-pyridine]beryllium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(2-hydroxyphenyl)-pyridine]beryllium: is a chemical compound belonging to the beryllium complex family. It is known for its blue fluorescence emission and excellent charge transport ability. This compound has gained significant attention due to its high electron mobility and high triplet energy level, making it a valuable material in the field of organic light-emitting diodes (OLEDs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(2-hydroxyphenyl)-pyridine]beryllium typically involves the reaction of beryllium chloride with 2-(2-hydroxyphenyl)pyridine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
BeCl2+2C11H9NO→Be(C11H8NO)2+2HCl
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity starting materials and optimized reaction conditions. The compound is often purified through sublimation to achieve ultra-pure grade suitable for electronic applications .
Analyse Chemischer Reaktionen
Types of Reactions: Bis[2-(2-hydroxyphenyl)-pyridine]beryllium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s properties.
Substitution: Substitution reactions involve replacing one or more functional groups in the compound with different groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis[2-(2-hydroxyphenyl)-pyridine]beryllium is widely used in the field of chemistry for its unique electronic properties. It serves as a blue fluorescence emitter and is utilized in the development of high-efficiency OLEDs. The compound’s high electron mobility and triplet energy level make it an excellent electron-transporting and hole/exciton-blocking layer material .
Biology and Medicine: While the primary applications of this compound are in electronic devices, its unique properties have also sparked interest in biological and medical research. Researchers are exploring its potential use in bioimaging and as a fluorescent probe for detecting specific biomolecules.
Industry: In the industrial sector, this compound is used in the production of OLEDs for display and lighting applications. Its ability to emit blue fluorescence and transport electrons efficiently makes it a valuable material for creating high-performance electronic devices .
Wirkmechanismus
The mechanism by which Bis[2-(2-hydroxyphenyl)-pyridine]beryllium exerts its effects is primarily related to its electronic properties. The compound’s high electron mobility allows it to efficiently transport electrons in electronic devices. Additionally, its high triplet energy level enables it to act as an effective hole/exciton-blocking layer, preventing the recombination of electrons and holes and enhancing the efficiency of OLEDs .
Vergleich Mit ähnlichen Verbindungen
- Bis[2-(2-pyridinyl)phenolate]beryllium
- Bis[2-(2-hydroxyphenyl)pyridinato]beryllium
- Bis[2-(2-pyridinyl)phenolato]beryllium (II)
Uniqueness: Bis[2-(2-hydroxyphenyl)-pyridine]beryllium stands out due to its exceptional charge transport ability and high triplet energy level. These properties make it a superior material for use in OLEDs compared to other similar compounds. Its ability to emit blue fluorescence and act as an electron-transporting and hole/exciton-blocking layer further enhances its value in electronic applications .
Eigenschaften
Molekularformel |
C22H16BeN2O2 |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
beryllium;2-pyridin-2-ylphenolate |
InChI |
InChI=1S/2C11H9NO.Be/c2*13-11-7-2-1-5-9(11)10-6-3-4-8-12-10;/h2*1-8,13H;/q;;+2/p-2 |
InChI-Schlüssel |
HRQXKKFGTIWTCA-UHFFFAOYSA-L |
Kanonische SMILES |
[Be+2].C1=CC=C(C(=C1)C2=CC=CC=N2)[O-].C1=CC=C(C(=C1)C2=CC=CC=N2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13772118.png)

![Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13772125.png)


![methyl (1S,15R,16S,18R,19R,20S)-18-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8-tetraene-19-carboxylate](/img/structure/B13772137.png)



![(3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13772161.png)

